

A Comparative DFT Analysis of Oxazetidine Isomers: Stability and Electronic Structure

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Compound of Interest

Compound Name: 1,3-Oxazetidine

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A detailed examination of 1,2- and **1,3-oxazetidine** isomers using Density Functional Theory (DFT) reveals insights into their relative stabilities and structural parameters. This guide provides a comparative analysis based on published computational data, offering researchers and drug development professionals a concise overview of their thermodynamic properties and the computational methodologies employed in their study.

Oxazetidines, four-membered heterocyclic compounds containing both oxygen and nitrogen atoms, are of significant interest in medicinal chemistry and materials science due to their unique strained-ring properties and potential as reactive intermediates. Understanding the relative stability and electronic characteristics of these isomers, such as 1,2- and **1,3-oxazetidine**, is crucial for their application. This guide summarizes key findings from a comprehensive computational study on C₂H₅NO isomers, focusing specifically on the oxazetidine ring systems.

Relative Stability and Energetics

DFT calculations, supported by high-level ab initio composite methods, have been employed to determine the thermodynamic properties of 1,2- and **1,3-oxazetidine**. The following table summarizes their relative energies and enthalpies of formation, providing a clear comparison of their stability.

Isomer	Method	Relative Energy (kJ/mol)	$\Delta fH^\Theta(0\text{ K})$ (kJ/mol)	$\Delta fH^\Theta(298.15\text{ K})$ (kJ/mol)
1,2-Oxazetidine	WMS	Not Reported	10.7	-5.7
W2X	Not Reported	10.2	-6.2	
W3X-L	Not Reported	10.9	-5.6	
1,3-Oxazetidine	WMS	Not Reported	44.7	27.8
W2X	Not Reported	44.5	27.6	
W3X-L	Not Reported	45.3	28.4	

Data extracted from a comprehensive study on $\text{C}_2\text{H}_5\text{NO}$ isomers. The relative energies of the oxazetidine isomers with respect to the most stable isomer, acetamide, were not explicitly stated in the primary source, but their enthalpies of formation provide a direct comparison.

Based on the calculated enthalpies of formation at both 0 K and 298.15 K, 1,2-oxazetidine is consistently shown to be the more stable isomer compared to **1,3-oxazetidine**.

Experimental and Computational Protocols

The data presented in this guide is derived from a detailed computational study of $\text{C}_2\text{H}_5\text{NO}$ isomers. The methodologies employed in that research are crucial for understanding the context and reliability of the findings.

Computational Methodology

The primary computational approach involved a multi-step process to ensure high accuracy:

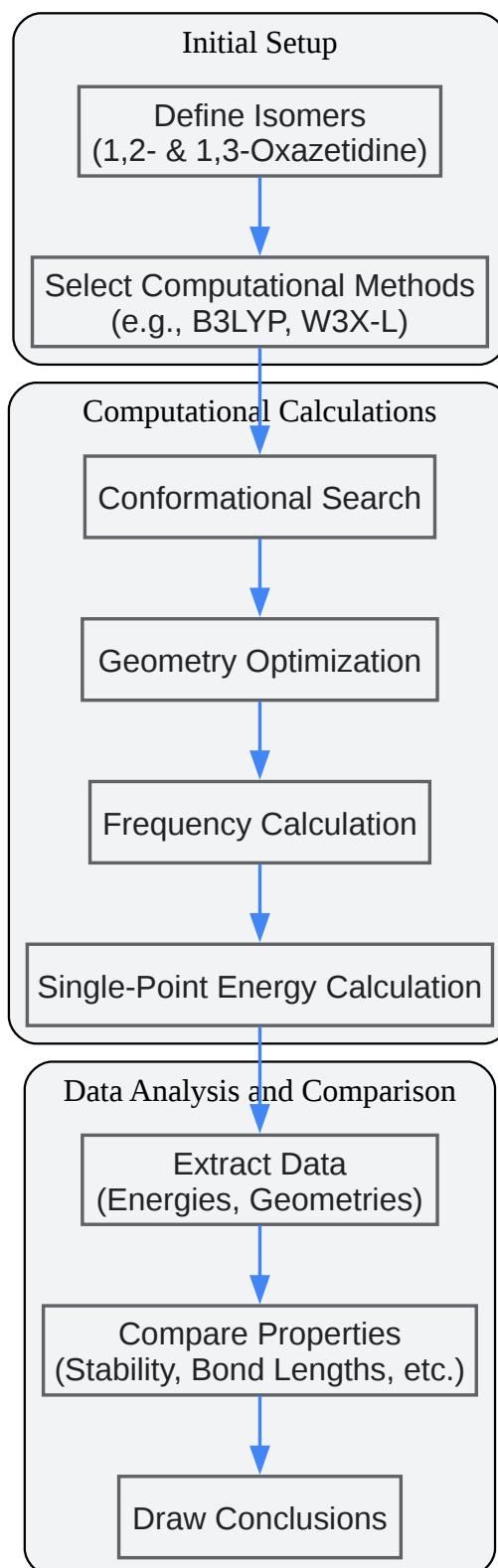
- Conformational Search: An initial conformational search was performed using the $\omega\text{B97X-V}$ functional with the 6-311+G(2df,2p) basis set to identify the lowest energy conformers of the isomers.
- Geometry Optimization: The geometries of the most stable conformers were then re-optimized using Density Functional Theory (DFT) with the B3LYP functional and the cc-pVTZ

basis set.[\[1\]](#)[\[2\]](#)

- Energy Calculations: To obtain highly accurate energies, high-level ab initio composite methods were utilized. The primary method was the W3X-L protocol, which is based on the B3LYP/cc-pVTZ+d optimized geometries.[\[1\]](#)[\[3\]](#) In some cases, the computationally less demanding WMS method was also used.[\[3\]](#) Frequencies calculated at the B3LYP/cc-pVTZ+d level were scaled to account for zero-point energy and thermal corrections.[\[3\]](#)
- Ionization Energies: Adiabatic ionization energies were determined using G4 computations.[\[3\]](#)

This multi-tiered approach, combining efficient DFT for geometries with high-accuracy composite methods for energies, represents a robust strategy for the computational study of small organic molecules.

The logical workflow for a comparative DFT study of oxazetidine isomers can be visualized as follows:



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A logical workflow for a comparative DFT study of oxazetidine isomers.

This guide provides a snapshot of the comparative computational data available for 1,2- and **1,3-oxazetidine**. For researchers and professionals in drug development, this information can aid in the understanding of the fundamental properties of these heterocyclic systems and inform the design of new molecules with desired characteristics. The detailed experimental protocols also offer a blueprint for conducting similar computational investigations.

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